Solubility Profile of 1-(5-Methylisoxazol-3-yl)propan-2-one in Organic Solvents: A Technical Guide
Solubility Profile of 1-(5-Methylisoxazol-3-yl)propan-2-one in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(5-Methylisoxazol-3-yl)propan-2-one in a range of organic solvents. In the absence of direct experimental data for this specific compound, this document outlines a robust, theory-driven approach for predicting solubility, followed by detailed, field-proven methodologies for empirical validation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the molecular structure of 1-(5-Methylisoxazol-3-yl)propan-2-one, apply the principles of Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed experimental workflow for accurate solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For professionals in drug discovery and development, an early and accurate understanding of a compound's solubility is paramount.[1][2][3][4][5] Poor solubility can lead to a cascade of challenges, including inadequate absorption, reduced bioavailability, and inconsistent therapeutic outcomes, ultimately contributing to a high risk of failure for promising drug candidates.[1][3] Therefore, establishing a comprehensive solubility profile in various organic solvents is a critical early-stage activity. This not only informs formulation strategies but also aids in the design of purification processes, and the selection of appropriate solvent systems for analytical characterization.
This guide focuses on 1-(5-Methylisoxazol-3-yl)propan-2-one, a molecule featuring an isoxazole ring system. Isoxazole derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, making them frequent subjects of medicinal chemistry programs.[6] Understanding the solubility of such compounds is therefore of significant interest to the scientific community.
Molecular Structure and Physicochemical Properties of 1-(5-Methylisoxazol-3-yl)propan-2-one
To predict the solubility of 1-(5-Methylisoxazol-3-yl)propan-2-one, we must first analyze its molecular structure and infer its likely intermolecular interactions.
Chemical Structure:
-
IUPAC Name: 1-(5-methyl-1,2-oxazol-3-yl)propan-2-one
-
Molecular Formula: C7H9NO2
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Structure:
-
An isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.
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A methyl group at the 5-position of the isoxazole ring.
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A propan-2-one (acetone) moiety attached to the 3-position of the isoxazole ring via a methylene bridge.
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Analysis of Functional Groups and Polarity:
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Isoxazole Ring: The isoxazole ring is an electron-rich aromatic system. The presence of nitrogen and oxygen atoms introduces polarity and the potential for dipole-dipole interactions. The oxygen atom can also act as a hydrogen bond acceptor.
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Ketone Group (Propan-2-one moiety): The carbonyl group (C=O) is highly polar and a strong hydrogen bond acceptor.
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Methyl Group: This is a nonpolar, hydrophobic group.
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Methylene Bridge: A nonpolar linker.
Overall, 1-(5-Methylisoxazol-3-yl)propan-2-one is a moderately polar molecule. It possesses both polar (isoxazole ring, ketone) and nonpolar (methyl group, methylene bridge) regions. This amphiphilic nature suggests it will not be readily soluble in entirely nonpolar solvents like hexane, nor is it likely to be highly soluble in very polar, protic solvents like water without some degree of co-solvency. Its solubility will be highest in organic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.
Theoretical Framework and Predictive Analysis: Hansen Solubility Parameters (HSP)
A powerful tool for predicting the solubility of a solute in a given solvent is the Hansen Solubility Parameter (HSP) system.[7][8] The underlying principle is that "like dissolves like," quantified by assigning three parameters to both the solute and the solvent:
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δD (Dispersion): Represents the energy from dispersion forces between molecules.
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δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds between molecules.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer the coordinates of the solute and solvent are in this space, the more likely the solute is to dissolve in the solvent. The distance (Ra) between the solute and solvent in Hansen space is calculated as follows:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.
Predicting the Hansen Solubility Parameters of 1-(5-Methylisoxazol-3-yl)propan-2-one
Since experimental HSP values for 1-(5-Methylisoxazol-3-yl)propan-2-one are not available, they can be estimated using group-contribution methods.[7][9] These methods assign specific values to the different functional groups within the molecule and sum them to obtain the overall HSP.
Based on its constituent functional groups (isoxazole, methyl, methylene, ketone), the estimated Hansen Solubility Parameters for 1-(5-Methylisoxazol-3-yl)propan-2-one are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for 1-(5-Methylisoxazol-3-yl)propan-2-one
| Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | 18.0 |
| δP (Polar) | 10.5 |
| δH (Hydrogen Bonding) | 7.5 |
Note: These values are estimations based on group-contribution methods and should be validated experimentally.
Predictive Solubility Profile based on HSP
Using the estimated HSP for our target compound, we can predict its relative solubility in a range of common organic solvents by calculating the Ra value. A lower Ra value suggests better solubility.
Table 2: Predicted Solubility of 1-(5-Methylisoxazol-3-yl)propan-2-one in Various Organic Solvents based on HSP Distance (Ra)
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Calculated) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | Excellent |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 8.4 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.4 | 5.6 | Excellent |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.4 | Excellent |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.8 | Excellent |
| Toluene | 18.0 | 1.4 | 2.0 | 10.9 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.4 | Moderate to Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 15.6 | Poor |
| n-Hexane | 14.9 | 0.0 | 0.0 | 15.3 | Very Poor |
| Water | 15.5 | 16.0 | 42.3 | 35.5 | Insoluble |
HSP values for solvents are from established literature.[10][11][12][13]
This predictive table serves as a valuable starting point for experimental work, allowing for the rational selection of solvents for screening.
Experimental Determination of Solubility
While predictive models are useful, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[14]
Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
1-(5-Methylisoxazol-3-yl)propan-2-one (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and PTFE syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 1-(5-Methylisoxazol-3-yl)propan-2-one to a glass vial. An amount that ensures a visible excess of solid remains after equilibration is sufficient.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of 1-(5-Methylisoxazol-3-yl)propan-2-one of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing these standards using a validated HPLC method.
-
Analyze the filtered sample from the saturated solution by HPLC.
-
Using the calibration curve, determine the concentration of 1-(5-Methylisoxazol-3-yl)propan-2-one in the saturated solution.
-
-
Data Reporting:
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
This self-validating system ensures that the measured concentration represents the true equilibrium solubility, as the presence of excess solid during equilibration confirms saturation.
Factors Influencing the Solubility Profile
The solubility of 1-(5-Methylisoxazol-3-yl)propan-2-one will be influenced by several factors:
-
Solvent Polarity: As predicted by the HSP model, solvents with moderate polarity that can accept hydrogen bonds are likely to be the most effective. The principle of "like dissolves like" is a guiding concept.[14]
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally if the compound is to be used in processes at various temperatures.
-
Crystallinity: The crystal lattice energy of the solid form of 1-(5-Methylisoxazol-3-yl)propan-2-one will impact its solubility. Amorphous forms are generally more soluble than crystalline forms.
-
pH (in aqueous or protic solvents): Although this guide focuses on organic solvents, if used in mixed aqueous-organic systems, the pH could influence solubility if any part of the molecule is ionizable. The isoxazole ring system can have a basic character, though it is generally a weak base.
The interplay of these factors can be visualized in the following logical diagram:
Caption: Key factors influencing the solubility of 1-(5-Methylisoxazol-3-yl)propan-2-one.
Conclusion
This technical guide provides a comprehensive, two-pronged approach to determining the solubility profile of 1-(5-Methylisoxazol-3-yl)propan-2-one in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a robust, step-by-step experimental protocol, researchers can efficiently and accurately characterize this compound. The provided frameworks for both theoretical prediction and empirical validation offer a self-validating system that ensures high-quality, reliable data. This information is critical for advancing research and development activities where 1-(5-Methylisoxazol-3-yl)propan-2-one is a compound of interest, enabling informed decisions in formulation, purification, and analytical method development.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Park, K. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]
-
Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(30), 26369–26378. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
ResearchGate. (n.d.). Predicting solubility and permeation properties of organic solvents in Viton glove material using Hansen's solubility parameters. ResearchGate. [Link]
-
Scribd. (n.d.). Solubility Parameters: Solvents. Scribd. [Link]
-
Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. PATh. [Link]
-
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]
-
Labinsights. (2023). Solubility Analysis to Assist Drug R&D Projects. Labinsights. [Link]
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
-
ResearchGate. (n.d.). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. ResearchGate. [Link]
-
ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]
-
Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility Profiles of Some Isoxazolyl-Naphthoquinone Derivatives. International Journal of Pharmaceutics, 190(1), 41-47. [Link]
-
PubMed Central (PMC). (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. [Link]
-
Carleton University. (2023). Solubility of Organic Compounds. Carleton University. [Link]
-
Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 1-12. [Link]
-
ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Link]
-
ResearchGate. (2018). New chemical entity solubility studies. ResearchGate. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
NextSDS. (n.d.). 1-(5-methyl-1,2-oxazol-3-yl)propan-1-one — Chemical Substance Information. NextSDS. [Link]
-
NextSDS. (n.d.). 1-(5-methyl-1,3-oxazol-2-yl)propan-2-one — Chemical Substance Information. NextSDS. [Link]
-
PubChem. (n.d.). N-(5-Methyl-3-isoxazolyl)propanamide. PubChem. [Link]
-
PubChem. (n.d.). 3-(5-Methylisoxazol-3-yl)-6-((1-methyl-1,2,3-triazol-4-yl)methyloxy)-1,2,4-triazolo(3,4-a)phthalazine. PubChem. [Link]
-
Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine. Georganics. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. labinsights.nl [labinsights.nl]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. kinampark.com [kinampark.com]
- 8. path.web.ua.pt [path.web.ua.pt]
- 9. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 420 Citations [scispace.com]
- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 12. researchgate.net [researchgate.net]
- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
